7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine
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Overview
Description
7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is a complex organic compound belonging to the benzoxadiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine typically involves the nitration of benzoxadiazine derivatives. One common method is the electrophilic nitration of benzoxadiazoles, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:
Biology: The compound’s nitro groups make it a potential candidate for studying biological redox reactions and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Benzimidazoles: Another class of heterocyclic compounds with distinct biological activities.
Benzothiazoles: Known for their applications in medicinal chemistry and material science.
Uniqueness
7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine stands out due to its unique combination of nitro groups and benzoxadiazine ring, which confer specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and the ability to participate in diverse chemical reactions.
Properties
CAS No. |
61773-34-0 |
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Molecular Formula |
C19H12N4O5 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
7-nitro-3-(4-nitrophenyl)-4-phenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C19H12N4O5/c24-22(25)15-8-6-13(7-9-15)19-20-28-18-12-16(23(26)27)10-11-17(18)21(19)14-4-2-1-3-5-14/h1-12H |
InChI Key |
HOSSRECJKTVBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])ON=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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